(4-Methylpyridin-2-yl)methanol CAS number and properties
(4-Methylpyridin-2-yl)methanol CAS number and properties
Technical Guide: (4-Methylpyridin-2-yl)methanol
An In-depth Profile for Medicinal Chemistry and Drug Development Professionals
This guide provides a comprehensive technical overview of (4-Methylpyridin-2-yl)methanol, a key heterocyclic building block. It is intended for researchers, chemists, and professionals in the field of drug development who utilize pyridine scaffolds in the synthesis of novel chemical entities. This document details the compound's physicochemical properties, synthesis methodologies, analytical characterization, applications, and essential safety protocols, grounding all information in authoritative references.
Compound Identification and Core Properties
(4-Methylpyridin-2-yl)methanol is a substituted pyridine derivative featuring both a methyl and a hydroxymethyl group. These functional groups provide versatile handles for further chemical modification, making it a valuable intermediate in organic synthesis.
Table 1: Chemical Identifiers and Core Data
| Identifier | Value | Reference |
|---|---|---|
| CAS Number | 42508-74-7 | [1][2][3][4][5][6] |
| Molecular Formula | C₇H₉NO | [1][2][6][7] |
| Molecular Weight | 123.15 g/mol | [1][6][8] |
| InChI Key | MTYDTSHOQKECQS-UHFFFAOYSA-N | [2][6][7] |
| Canonical SMILES | CC1=CC(=NC=C1)CO |[7] |
Physicochemical Characteristics
The physical properties of (4-Methylpyridin-2-yl)methanol are critical for its handling, reaction setup, and purification. While specific experimental data such as melting and boiling points are not consistently reported across all commercial suppliers, its structure suggests it is a solid at room temperature.[2]
Table 2: Physicochemical Properties
| Property | Value | Notes |
|---|---|---|
| Appearance | Solid | [2] |
| Purity | Typically ≥95-98% | Commercially available purity levels.[1][2][3] |
| Solubility | Soluble in methanol and other polar organic solvents. | Expected solubility based on its polar hydroxymethyl group and pyridine ring. |
| Topological Polar Surface Area | 33.1 Ų | A computed value indicating moderate polarity.[8] |
| XlogP | 0.4 | A predicted value suggesting a degree of lipophilicity.[7] |
Synthesis and Manufacturing
The synthesis of (4-Methylpyridin-2-yl)methanol is most commonly achieved through the reduction of a corresponding carboxylic acid or ester derivative, a fundamental transformation in organic chemistry.
Synthetic Pathway: Reduction of 4-Methylpyridine-2-carboxylic Acid
A prevalent and reliable method involves the reduction of 4-methylpyridine-2-carboxylic acid or its corresponding ester. The choice of reducing agent is critical; strong hydride donors like lithium aluminum hydride (LiAlH₄) are effective for this transformation. The causality behind this choice lies in the high reactivity of LiAlH₄, which is necessary to reduce the resonance-stabilized carboxyl group without affecting the aromatic pyridine ring.
Caption: Synthetic workflow for (4-Methylpyridin-2-yl)methanol.
Detailed Experimental Protocol
This protocol is a representative example based on standard laboratory procedures for LiAlH₄ reductions and should be performed with strict adherence to safety guidelines.
-
Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF) under an inert atmosphere. The flask is cooled in an ice bath.
-
Addition of Precursor: A solution of methyl 2-aminoisonicotinate (or a similar precursor) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension.[9] The slow addition is crucial to control the exothermic reaction.
-
Reaction: After the addition is complete, the reaction mixture is brought to reflux and maintained for several hours until the starting material is consumed (monitored by TLC).[9]
-
Quenching: The reaction is cooled to 0°C, and the excess LiAlH₄ is carefully quenched by the sequential, dropwise addition of water, followed by an aqueous sodium hydroxide solution, and finally more water. This procedure, known as the Fieser workup, is designed to produce a granular precipitate of aluminum salts that is easily filtered.
-
Isolation and Purification: The resulting precipitate is removed by filtration, and the filter cake is washed thoroughly with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to yield pure (4-Methylpyridin-2-yl)methanol.[10]
Spectroscopic and Analytical Characterization
Structural confirmation of (4-Methylpyridin-2-yl)methanol is typically achieved using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Table 3: Representative ¹H NMR Spectral Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~8.3-8.4 | d | 1H | H6 (proton adjacent to N) |
| ~7.0-7.1 | s | 1H | H3 (proton between functional groups) |
| ~6.9-7.0 | d | 1H | H5 (proton adjacent to methyl group) |
| ~4.6-4.7 | s | 2H | -CH₂OH |
| ~3.5-4.5 | br s | 1H | -OH |
| ~2.3-2.4 | s | 3H | -CH₃ |
Note: Predicted shifts are based on standard chemical shift values for substituted pyridines. Actual values may vary depending on the solvent and instrument.[9][11]
Mass Spectrometry (MS): The expected molecular ion peak [M+H]⁺ in ESI-MS would be observed at m/z 124.1.[10]
Applications in Drug Discovery and Medicinal Chemistry
(4-Methylpyridin-2-yl)methanol serves as a crucial intermediate in the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs). The pyridine ring is a common scaffold in medicinal chemistry due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. The hydroxymethyl and methyl groups on this specific isomer offer distinct points for diversification.
The compound is a precursor for various therapeutic candidates, including enzyme inhibitors and receptor antagonists.[12][13] For instance, the hydroxymethyl group can be oxidized to an aldehyde for use in reductive amination reactions or converted to a leaving group for nucleophilic substitution, enabling the construction of more elaborate structures.
Caption: Role as an intermediate in multi-step API synthesis.
Safety, Handling, and Storage
Proper handling of (4-Methylpyridin-2-yl)methanol is essential to ensure laboratory safety. The compound is classified as an irritant and may be harmful if swallowed or inhaled.
Table 4: GHS Hazard and Precautionary Statements
| Classification | Code | Statement | Reference |
|---|---|---|---|
| Hazard | H302 | Harmful if swallowed. | [8] |
| H315 | Causes skin irritation. | [8][14] | |
| H319 | Causes serious eye irritation. | [8][14] | |
| H335 | May cause respiratory irritation. | [8][14] | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [14][15] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [14][15] |
| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[14] |
Handling:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[14][15]
-
Avoid contact with skin, eyes, and clothing.[14]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[15]
-
Avoid dust formation and accumulation.[16]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[14]
-
Keep away from strong oxidizing agents and sources of ignition.[14][16]
Conclusion
(4-Methylpyridin-2-yl)methanol, identified by CAS number 42508-74-7, is a versatile and valuable building block in modern organic synthesis and medicinal chemistry. Its defined structure, coupled with the reactivity of its functional groups, provides a reliable platform for the development of novel pharmaceutical agents. A thorough understanding of its synthesis, properties, and safe handling procedures, as outlined in this guide, is paramount for its effective and safe utilization in a research and development setting.
References
- Synblock. (4-Methyl-pyridin-2-yl)-methanol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuAcvsvOfDxGTIrwG7rIrMLmiDT0lFPfAol8GK8Mfb1jGDLcwLzFZ_75ufy1PeY6OZggKdVu8RBATbnah0A26wrcy15KbMgh7cUpOWbmKb3FtzKxqApDlI_i_4p_uvSl-QfswsUXpUSfToS0k=]
- CymitQuimica. (4-Methylpyridin-2-yl)methanol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJrVD-ngq-VRO9y0kL6koTVnPLV92nkrXxXEcO9VdC_gbRTk88OUxetb0y48D38MtOIC3PdwEX9rTcmwC6wBcH1bXr-WFFLva8LkVPSPWEjjMn9gS04q0ugdhQBXu-_lRgA9fEZqpzR-QlzgQ-VcriNaUjMs0zquMH3E1t0u19Js0XTQ1d]
- Suzhou Aobai Pharmaceutical. (4-Methylpyridin-2-yl)methanol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgmfJ_ACYSsocXHmnrfQ8Y_wuBiQdwzlrDBe5jGH73kwcKI_QVFeJzve3XYdnJNpE3G77GqT9Wje8epM4-VI3kSd6UqE0Fqz6vSTV3thUIZwK4-3oMe9IwGVkUSDjIHQRaZpIdTXxvAFLaSvTbTlI=]
- PubChem. (4-Methoxy-3-methylpyridin-2-yl)methanol. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10844583]
- BLD Pharm. 42508-74-7|(4-Methylpyridin-2-yl)methanol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFI1Nw5Pz1tWOrm-N0ro8m65ItJzSlPotxfMfSJSRuqP9lC-cLDQCXkUFgh1VspvLbbOGCZfiwsDwM--LQVBZ14f4NO4VZwxRgcZ_VhVlgj2CNmuJxXavxyRgWW116MQoG_9azP1tERQ0DBm_g=]
- Alchem Pharmtech. CAS 42508-74-7 | (4-Methylpyridin-2-yl)methanol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGT0djnmmbrEWbLej-RG9AHrTpOsuWfxQNjE8zNfavryzf2zrZ8yKIuvvaiyz2vlXCE_6WgdOey4ovusSqa4MNVis5r7PU3X8gRp7OEgVAbJRwiguKeTlaNmJJaDMx3oedypk9mPVodG-tWsNpx4w==]
- AK Scientific, Inc. 4-Amino-5-methylpyridine-2-methanol Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJ31pNVF18wMGL5Kglj5fz94jlr_1t9EicMePom_jOWraqkdQ2lgFL6b0QTYPmCPJkrCl5iJ0UodXrJ98gytQ8Sos7mYNglz7wNBlCvRx-wGBXr_P03M-Zfw2S1XNRHg==]
- Sigma-Aldrich. Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpwmIAEw3ZnbXg0IQhZ8ks3gTIawcdS7mAtu67v49DuwLVP-rWaxG7SG5mGKpIrnlrkADOmf9AnD5rEeHT2MVWGw-X5O7J6xIzPMOkjcJJ8Ls1m0Z-ZEQOzggDnlT23nTCgTefXPnD1w0Fbq5x1E-q]
- CymitQuimica. Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVWbHWjI0rO9yqsXP7i684DC9Du7FFTj30QVKCiBFeSZCqdrdU3LNk-jL1LhpwCd4tmw4d9rrab8kUj8awZBIKSjeN9osK8480-4xTmKy-9f04ax0H7OGP04B8d4x3KHFcIVz3PkOtvMVdlYTvAiP421QbEwn5leUyQQ==]
- Thermo Fisher Scientific. Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3NR2HmqbOB33P9nwVQM4AjmS_Gz7y26OwUf5H10CDxEGQWE3wCLMbncAvP9fVLiWWGz5bmKVmOEnqt92VzQcp87IOF8PZyKgQjOAaiFhYwgZBX60HAWVI9M66MgUhFhnhC44TpYURSCs_Xj8XcELiUSLXcbj_6LEOrEfhoHR8YtZF_GLX9emVtlk_JB30B3uPJsVeKlQIJWrFUMXZ4vTXNFAf-YTKjT_adrwziVb0j3LZVF8yAPNRKqJ4VvG4JKpRHutRcT7KZ6f24g88uO-AFuk=]
- PubChem. (4-Methylpyridin-3-yl)methanol. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/232487]
- PubChemLite. (4-methylpyridin-2-yl)methanol (C7H9NO). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHy3bL2sIwoQY-eRqxVGQfxH9V3E7nvLGtCL9Ch9cfNNvBb6W4WtbCMENg4Oq96BR7uFULZw7-FiP-zuda81MjT6jBqwvToCJGIiUD_kObU2K-t6JokEMHT0H3Y9scqNTNBxJUvhTrwUfj_B6exDg==]
- ChemicalBook. (4-METHYLPYRIDIN-3-YL)METHANOL. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB92630545_EN.htm]
- Pharmaffiliates. (4-Methoxy-3-methylpyridin-2-yl)methanol Hydrochloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDA5H9Q_QbjeDELGxrMxINr0by8S7rcPzKkbl_fq_Qjuz1xCaxz_Q8m_OCgv9R0IUl08RKLq06Q0VeUMXJAj3jlylBzY-rZXbmbVjsGNffVW7KxJKwlmBzMzWKcn-rLU4teZA_eV4mptL1W0PX6tVvchECuKnEBzZF-BkJL0SlqEH2Yz9e3sGUDc_EmKTOuSfU-kDD2HMOTy659OKxu0wyuvZfNzFcWLD46HOTIXQC3w==]
- The Royal Society of Chemistry. Supplementary Information. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqjU7-M-gOuydqtKVcjKfRlEPJfFf92loj8gAj9U84b7qjt8gSJYFKKclxiPPaTlv8KCgOk-ZGsjrai6YpHwvrCid9L55ZdvjZpDj3r_uybxUcDJ7dGuXwDDAJjOfvt1HWgg0NV5vdRCDcl4kOE9ZmuQamKI5yGnY=]
- Methanol Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPq64Tc77QHEcjV9N4aHTKoDchaUP6Lh3o6gqDHpv2PPTWI4pH-Zju9tj4ic6dx4fOeaYrqTL6sgp7oHluWkrPKAI-yLXhiH0r2PK3HvclmnSpUjDmcC7jtwZACOf0Z1rFSxnGzYbN8QQyhalb8i5Ryt-vp7sge3zN4rtWVZJoIEzN4jXfTCqMXy6kDdI=]
- ChemicalBook. 4-Methylpyridin-2-amine(695-34-1) 1H NMR spectrum. [URL: https://www.chemicalbook.com/spectrumen-695-34-1_1hnmr.htm]
- FINETECH INDUSTRY LIMITED. (4-methylpyridin-2-yl)methanol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUrg-yZp3Y4d9SZ0uG9lFVkJm6RD48TY4qEnCEebOQ-X7xpHcayLRWaHeF5411qJVZnuR6w2jcuzaIz2s3qqPW_DGM1VdRE0MuiqQlFf1SyJ8VnjvPGPv0w8kTWFR_IItjwt7xU6nqBuTAxRzXuBYUjAyRMaM1_g==]
- BLDpharm. 86604-77-5|(4-Methoxy-3-methylpyridin-2-yl)methanol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOzCuqRAvVMPbAre7lt-iSgYqdTMh9KOWjI75xSZbxa3MI_Vqr-2Xk4EgBkPvtS8VBP6H5kPVpt6HQZmRVU0cXUiUHZ0amw0HbSmLP4tZqmtgaFLMwFIgbKEVum9f-Xclh-9mJ-Ym_6qRa8qk=]
- Pharmaceutical Technology. Advances in Green Chemistry for Pharmaceutical Applications. [URL: https://www.pharmtech.
- PubChem. (4-Chlorophenyl)(pyridin-2-yl)methanol. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/97719]
- ChemicalBook. (2-AMINO-PYRIDIN-4-YL)-METHANOL synthesis. [URL: https://www.chemicalbook.
Sources
- 1. CAS 42508-74-7 | (4-Methyl-pyridin-2-yl)-methanol - Synblock [synblock.com]
- 2. (4-Methylpyridin-2-yl)methanol | CymitQuimica [cymitquimica.com]
- 3. (4-Methylpyridin-2-yl)methanol [allbiopharm.com]
- 4. 42508-74-7|(4-Methylpyridin-2-yl)methanol|BLD Pharm [bldpharm.com]
- 5. alchempharmtech.com [alchempharmtech.com]
- 6. (4-methylpyridin-2-yl)methanol | CAS: 42508-74-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 7. PubChemLite - (4-methylpyridin-2-yl)methanol (C7H9NO) [pubchemlite.lcsb.uni.lu]
- 8. (4-Methylpyridin-3-yl)methanol | C7H9NO | CID 232487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (2-AMINO-PYRIDIN-4-YL)-METHANOL synthesis - chemicalbook [chemicalbook.com]
- 10. (4-METHYLPYRIDIN-3-YL)METHANOL | 4664-27-1 [chemicalbook.com]
- 11. 4-Methylpyridin-2-amine(695-34-1) 1H NMR [m.chemicalbook.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. pharmtech.com [pharmtech.com]
- 14. aksci.com [aksci.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. fishersci.com [fishersci.com]
